
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyethylsulfonyl group and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting nitro compound with 2-methoxyethanesulfonyl chloride under basic conditions to form the sulfonylated intermediate. Finally, the intermediate undergoes amidation with ammonia or an amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The methoxyethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: Formation of N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide.
科学研究应用
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
相似化合物的比较
Similar Compounds
N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-3-4-9(7-10(8)13(15)16)11(14)12-20(17,18)6-5-19-2/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWBOFBHNQAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)CCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-Fluoroquinazolin-4-yl)amino]-2-(3-methoxyphenyl)ethanol](/img/structure/B7598892.png)
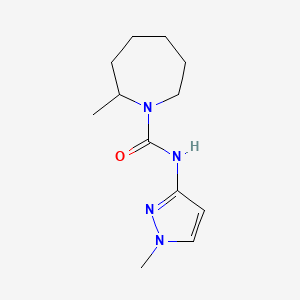
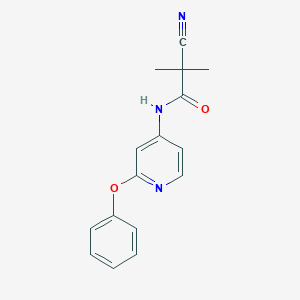
![N-cyclohexyl-3-(3-oxo-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)propanamide](/img/structure/B7598906.png)
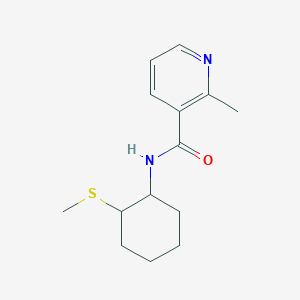
![1-N-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B7598935.png)
![2-[3-(2,5-Dihydropyrrol-1-yl)pyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B7598937.png)
![1-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B7598946.png)
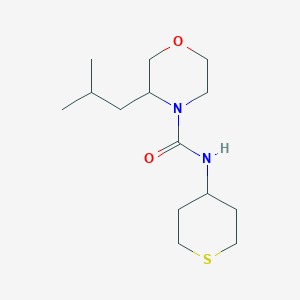
![N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]pyridin-2-amine](/img/structure/B7598956.png)

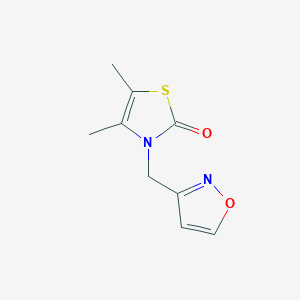
![5-[(4-Methylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7598981.png)
![2-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]-1H-benzimidazole](/img/structure/B7598986.png)
